Product packaging for Mequitazine sulfoxide(Cat. No.:CAS No. 40765-34-2)

Mequitazine sulfoxide

Cat. No.: B1199657
CAS No.: 40765-34-2
M. Wt: 338.5 g/mol
InChI Key: GWHIBUGIPBSCCU-UHFFFAOYSA-N
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Description

Mequitazine sulfoxide is a significant metabolite of Mequitazine, which is a selective histamine H1-receptor antagonist . This sulfoxide derivative is specifically valuable in pharmacological and toxicological research for studying drug metabolism pathways. Its primary research application is in the evaluation of Cytochrome P450 2D6 (CYP2D6) activity . CYP2D6 is a major drug-metabolizing enzyme responsible for the processing of approximately 13% of all prescription drugs, and its activity can vary greatly between individuals . Investigating this compound allows researchers to visualize and measure the metabolic output of CYP2D6 in a direct and comprehensive manner, providing a tool for assessing how an individual's metabolism might affect drug responses . The compound has a molecular formula of C20H22N2OS and a molecular weight of 338.466 g/mol . Researchers utilize this compound to advance the fields of personalized medicine and drug safety, contributing to more accurate dosing of medications metabolized by CYP2D6. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2OS B1199657 Mequitazine sulfoxide CAS No. 40765-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40765-34-2

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine 5-oxide

InChI

InChI=1S/C20H22N2OS/c23-24-19-7-3-1-5-17(19)22(18-6-2-4-8-20(18)24)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2

InChI Key

GWHIBUGIPBSCCU-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4S(=O)C5=CC=CC=C53

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4S(=O)C5=CC=CC=C53

Synonyms

LM 209 SO
mequitazine sulfoxide

Origin of Product

United States

Nomenclature and Structural Representations of Mequitazine Sulfoxide

Chemical Naming Conventions

Mequitazine (B1676290) sulfoxide (B87167) is known by several names, reflecting its chemical structure. Its formal IUPAC name is 10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine 5-oxide. medkoo.com Commonly used synonyms in scientific literature and chemical databases include Mequitazine S-oxide and 10-(1-Azabicyclo[2.2.2]oct-3-ylmethyl)-10H-phenothiazine 5-Oxide. medkoo.comchemsrc.com

Molecular Formula and Stereochemistry

The molecular formula for Mequitazine Sulfoxide is C₂₀H₂₂N₂OS. thermofisher.comchemeo.com This formula indicates a composition of 20 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom. The calculated molecular weight of the compound is approximately 338.47 g/mol . chemsrc.com

The stereochemistry of this compound is complex due to the presence of two distinct chiral centers. The first is located at the C-3 position of the quinuclidine (B89598) ring, a feature inherited from its parent compound, Mequitazine. The second chiral center is the sulfur atom of the phenothiazine (B1677639) ring system. The oxidation of the sulfide (B99878) in Mequitazine to a sulfoxide group makes the sulfur atom stereogenic.

Structural Isomerism and Stereoisomeric Forms

This compound exhibits stereoisomerism due to its two chiral centers. The parent molecule, Mequitazine, can exist as (R)- and (S)-enantiomers based on the configuration at the quinuclidinyl-methyl group. The introduction of the sulfoxide group, which can also have an (R) or (S) configuration, doubles the number of possible stereoisomers.

Consequently, this compound can exist in four distinct stereoisomeric forms:

(R)-Mequitazine (S)-sulfoxide

(R)-Mequitazine (R)-sulfoxide

(S)-Mequitazine (S)-sulfoxide

(S)-Mequitazine (R)-sulfoxide

The relationship between these isomers is that of enantiomers (non-superimposable mirror images, e.g., R,S and S,R) and diastereomers (stereoisomers that are not mirror images, e.g., R,S and R,R). The specific spatial arrangement of these groups is critical as it can influence the molecule's pharmacological and toxicological properties.

Digital Structural Representations

Digital representations are essential for cheminformatics and database searches. The primary digital identifiers for this compound are provided below. medkoo.com

RepresentationIdentifier
SMILES O=S1C2=CC=CC=C2N(CC3CN4CCC3CC4)C5=C1C=CC=C5
InChI InChI=1S/C20H22N2OS/c23-24-19-7-3-1-5-17(19)22(18-6-2-4-8-20(18)24)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
InChIKey DEQPDIMTPOBGAD-UHFFFAOYSA-N

Synthesis and Chemical Derivatization of Mequitazine Sulfoxide

Synthetic Pathways for Mequitazine (B1676290) Sulfoxide (B87167)

The conversion of mequitazine to its sulfoxide is primarily an oxidative process targeting the electron-rich sulfur atom of the phenothiazine (B1677639) ring system. Several methods have been reported for this transformation, ranging from the use of common oxidizing agents to photochemical and electrochemical techniques.

Oxidative Routes from Mequitazine Precursors

The direct oxidation of mequitazine is the most straightforward approach to obtaining mequitazine sulfoxide. A variety of oxidizing agents have been shown to be effective for the oxidation of phenothiazine derivatives.

One established method involves the use of potassium caroate , commercially available as Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄). This reagent facilitates the rapid and quantitative formation of the sulfoxide derivative from mequitazine at room temperature. researchgate.net This method is particularly useful for analytical purposes where complete conversion is desired. researchgate.net The reaction is typically carried out in an aqueous solution. researchgate.net

Another effective method for the preparation of phenothiazine sulfoxides is the use of aqueous nitrous acid at room temperature. illinois.edu This approach has been successfully applied to produce gram quantities of various phenothiazine sulfoxides. illinois.edu

The photochemical degradation of mequitazine also yields the sulfoxide as a primary product. researchgate.net This process occurs when aqueous solutions of mequitazine are exposed to radiation, leading to the formation of the sulfoxide among other photodegradants. researchgate.net

Below is a table summarizing common oxidative methods for the synthesis of phenothiazine sulfoxides, which are applicable to mequitazine.

Oxidizing Agent/MethodConditionsComments
Potassium Caroate (Oxone®)Room temperature, aqueous solutionRapid and quantitative conversion. researchgate.net
Aqueous Nitrous AcidRoom temperatureSuitable for gram-scale synthesis. illinois.edu
Photochemical OxidationAqueous solution, radiationA known degradation pathway leading to the sulfoxide. researchgate.net
Hydrogen PeroxideRoom temperatureA common oxidant for phenothiazine derivatives.
Electrochemical OxidationCarbon electrode, acetonitrile (B52724)/waterAn alternative method for controlled oxidation.

Mechanistic Aspects of Sulfoxide Formation Reactions

The oxidation of the phenothiazine ring system to a sulfoxide is generally understood to proceed through an initial one-electron oxidation of the sulfur atom. This process forms a transient and unstable radical cation . nih.gov This intermediate is then attacked by an oxygen-donating species to yield the sulfoxide. Further oxidation of the sulfoxide can lead to the corresponding sulfone.

In the case of photooxidation in polar solvents, the mechanism is thought to involve the formation of a zwitterionic persulfoxide intermediate. researchgate.net This intermediate is generated from the reaction of singlet oxygen with the phenothiazine sulfur. researchgate.net In the presence of a proton source, this intermediate can be protonated, facilitating further reactions. researchgate.net

The susceptibility of phenothiazines to oxidation is influenced by several factors, including the acidity of the medium and the concentration of the oxidizing agent. The nature of the side chain on the phenothiazine nitrogen can also affect the oxidation process.

Asymmetric Synthesis Approaches for Chiral Sulfoxides

The oxidation of the prochiral sulfur atom in mequitazine creates a new stereocenter, meaning this compound can exist as a pair of enantiomers. The development of synthetic methods to control the stereochemical outcome of this oxidation is a significant area of research in asymmetric synthesis. While specific studies on the asymmetric synthesis of this compound are not extensively documented, general principles of chiral sulfoxide synthesis can be applied.

Diastereoselective Synthesis Methodologies

When a chiral center is already present in the molecule, the oxidation of a prochiral sulfide (B99878) can lead to the formation of diastereomers in unequal amounts. Mequitazine itself is a chiral molecule, existing as (R) and (S) enantiomers. Therefore, the oxidation of a single enantiomer of mequitazine would be expected to produce two diastereomeric sulfoxides.

This principle has been demonstrated with the chiral phenothiazine drug levomepromazine (B1675116) , which upon oxidation with aqueous nitrous acid, yields diastereoisomeric sulfoxide products. illinois.eduresearchgate.net This indicates that the existing stereocenter in the levomepromazine molecule influences the approach of the oxidizing agent to the sulfur atom, resulting in a diastereoselective reaction. It is highly probable that the oxidation of enantiomerically pure mequitazine would similarly proceed with some degree of diastereoselectivity, affording a mixture of diastereomeric sulfoxides that could potentially be separated by techniques such as chromatography. researchgate.net

Enantioselective Catalytic Oxidation of Sulfides

A more direct approach to obtaining enantiomerically enriched sulfoxides is through the use of a chiral catalyst to mediate the oxidation of the sulfide. A variety of catalytic systems have been developed for the enantioselective oxidation of prochiral sulfides. libretexts.org

One prominent class of catalysts is based on chiral titanium complexes . The Sharpless-Kagan reagent, a combination of a titanium alkoxide, a chiral tartrate ester, and a hydroperoxide, is a well-known system for asymmetric sulfoxidation. researchgate.net Modified versions of these titanium catalysts have been shown to be effective for the oxidation of various sulfides with high enantioselectivity. libretexts.org

Chiral iron complexes , such as those derived from salen-type ligands, have also been employed as catalysts for the enantioselective oxidation of sulfides using hydrogen peroxide as the oxidant. libretexts.org For instance, Fe(acac)₃ in the presence of a chiral ligand and an additive has been used to achieve good enantioselectivity in the oxidation of aryl methyl sulfides. libretexts.org

While the application of these specific catalysts to a complex substrate like mequitazine has not been explicitly reported, the underlying principles suggest they could be viable strategies. The bulky nature of the mequitazine molecule would likely necessitate careful optimization of the catalyst and reaction conditions to achieve high enantioselectivity.

Catalytic SystemChiral ComponentOxidantPotential Applicability
Sharpless-Kagan TypeChiral Tartrate EstersHydroperoxidesA classic method for asymmetric sulfoxidation. researchgate.net
Chiral Ti-salenSalen LigandsHydrogen PeroxideEffective for various alkyl aryl sulfides. libretexts.org
Chiral Fe-salanSalan LigandsHydrogen PeroxideCan catalyze oxidation in aqueous media. libretexts.org

Chiral Auxiliary-Directed Syntheses

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. In the context of sulfoxide synthesis, a common approach is the Andersen-Pfitzner-Moffatt protocol. This method involves the reaction of a chiral alcohol, such as (-)-menthol, with a sulfinyl chloride to form a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers can then be separated, and subsequent reaction with an organometallic reagent displaces the chiral auxiliary with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide. illinois.edu

A more contemporary approach involves the use of chiral sulfinamide auxiliaries. illinois.edu These can be reacted in a one-pot procedure with sequential addition of different Grignard reagents to produce chiral sulfoxides with high enantiomeric excess. libretexts.org

Applying a chiral auxiliary-directed synthesis to a complex molecule like mequitazine would likely require a multi-step sequence. It could potentially involve the synthesis of a phenothiazine sulfinyl chloride derivative that could then be reacted with a chiral alcohol. Alternatively, a chiral sulfinyl group could be introduced onto a precursor of the quinuclidine (B89598) side chain before its attachment to the phenothiazine ring. The development of such a route would require considerable synthetic effort and optimization.

Analytical Characterization and Quantification Methodologies for Mequitazine Sulfoxide in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structural features of mequitazine (B1676290) sulfoxide (B87167).

UV-Vis spectroscopy is a valuable tool for both the structural confirmation and quantification of mequitazine sulfoxide. The UV spectrum of this compound is distinct from its parent compound, mequitazine. Research has shown that the scanned UV spectrum of this compound exhibits characteristic absorption maxima at wavelengths of 232 nm, 271 nm, 298 nm, and 342 nm. researchgate.netresearchgate.net

A differential spectrophotometric technique has been developed for the quantification of mequitazine, which relies on the specific absorbance of its sulfoxide derivative. researchgate.net This method involves the oxidation of mequitazine to this compound, which can be achieved rapidly and quantitatively at room temperature using an oxidizing agent like Oxone® (potassium caroate). researchgate.net The difference in absorbance between the sulfoxide derivative and the un-derivatized drug is measured, which is directly proportional to the concentration of mequitazine. researchgate.net This approach allows for the specific determination of the intact drug in the presence of its oxidative products. researchgate.net For instance, a linear relationship has been established between the differential absorbance at 342 nm and mequitazine concentration over a range of 1.00–35.00 µg/mL. researchgate.net

Table 1: UV-Vis Spectroscopic Data for this compound

Parameter Value Reference
Absorption Maxima (λmax) 232 nm, 271 nm, 298 nm, 342 nm researchgate.netresearchgate.net
Quantification Wavelength 342 nm (Differential Spectrophotometry) researchgate.net
Linearity Range 1.00–35.00 µg/mL (for parent Mequitazine via sulfoxide) researchgate.net

| Limit of Quantitation (LOQ) | 1.0 µg/mL (for parent Mequitazine via sulfoxide) | researchgate.net |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule, and it provides definitive evidence for the formation of this compound from mequitazine. The key identifying feature in the IR spectrum of this compound is the presence of a strong absorption band corresponding to the S=O stretching vibration of the sulfoxide group. This characteristic peak is consistently reported to appear around 1020 cm⁻¹. researchgate.netresearchgate.net This band is absent in the IR spectrum of the parent mequitazine, making IR spectroscopy a reliable method for confirming the oxidation of the phenothiazine (B1677639) sulfur atom. researchgate.netresearchgate.net The identity of mequitazine degradation products, including the sulfoxide, has been confirmed using IR spectroscopy. nih.gov

Table 2: Key IR Absorption Bands for this compound

Functional Group Characteristic Peak Position (cm⁻¹) Reference
Sulfoxide (S=O Stretch) 1020 researchgate.netresearchgate.net
C-H Stretch 2935.13 researchgate.net
Aromatic C=C Stretch 1568.81 researchgate.net

| C-N Stretch | 1333.53 | researchgate.net |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula for this compound is C₂₀H₂₂N₂OS, which corresponds to a molecular weight of 338.47 g/mol . klivon.com This is consistent with the addition of a single oxygen atom to the mequitazine molecule (molecular weight 322.47 g/mol ). klivon.comsigmaaldrich.com

MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is also used to confirm the identity of mequitazine and its degradation products, such as the sulfoxide and the corresponding sulphone, in various analytical studies. nih.govresearchgate.net While specific fragmentation patterns for this compound are not detailed in the provided context, the technique is crucial for confirming its structure in metabolic and degradation studies. nih.govbioszeparacio.hu For the parent compound, mequitazine, a mass transition of m/z 323.3→83.1 has been used for quantification in plasma samples. researchgate.net

Table 3: Mass Spectrometric Properties of this compound

Parameter Value Reference
Molecular Formula C₂₀H₂₂N₂OS klivon.com
Molecular Weight 338.47 g/mol klivon.com

| Parent Compound (Mequitazine) MW | 322.47 g/mol | sigmaaldrich.com |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Sulfoxide Moiety)

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from its parent drug and other related substances, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the assay of mequitazine and for indicating its stability by separating it from its degradants, including the sulfoxide. nih.govresearchgate.net A common approach involves using a reversed-phase C18 column with UV detection. researchgate.net

One established HPLC method for determining mequitazine in the presence of its degradation products utilizes a mobile phase composed of a 50:50 mixture of acetonitrile (B52724) and orthophosphoric acid, with UV detection set at 256 nm. nih.govresearchgate.net This method demonstrated a linearity range for mequitazine of 1.00-9.00 µg/mL. nih.govresearchgate.net Such stability-indicating methods are crucial for assessing the purity of mequitazine in pharmaceutical formulations and for studying its degradation pathways. researchgate.net

Table 4: HPLC Method Parameters for Mequitazine and its Degradate

Parameter Description Reference
Technique HPLC with UV Detection nih.govresearchgate.net
Mobile Phase Acetonitrile : Ortho Phosphoric Acid (50:50, v/v) nih.govresearchgate.net
Detection Wavelength 256 nm nih.govresearchgate.net
Linearity Range (for Mequitazine) 1.00–9.00 µg/mL nih.govresearchgate.net

| Internal Standard | Caffeine | nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) serves as a versatile and straightforward method for the qualitative analysis of mequitazine and its metabolites. It is particularly useful for monitoring the progress of metabolic reactions and for profiling metabolites in biological samples. nih.govresearchgate.netnih.gov

A densitometric TLC procedure has been developed for the determination of mequitazine in the presence of its degradate. nih.govresearchgate.net This method employs a mobile phase of chloroform, methanol, and ammonia (B1221849) in a ratio of 50:18:3 and allows for quantification with a linearity range of 1.25-7.50 µg per spot. nih.govresearchgate.net

In metabolic research, TLC has been used to separate radioiodine-labeled mequitazine from its metabolites produced in vitro using liver microsomes. nih.gov In one study, radioactive metabolites, which would include the sulfoxide, exhibited a retention factor (Rf) value between 0.05 and 0.10, clearly separated from the parent compound (Rf 0.15–0.30) on a silica (B1680970) gel plate developed with a methanol/acetic acid (100:1) mobile phase. nih.gov This demonstrates the utility of TLC in isolating and identifying metabolites for further characterization. nih.govanalyticaltoxicology.com

Table 5: TLC System for Separation of Mequitazine and its Degradate/Metabolites

Parameter Description Reference
Stationary Phase Silica Gel nih.govresearchgate.netnih.gov
Mobile Phase (Densitometry) Chloroform : Methanol : Ammonia (50:18:3, v/v/v) nih.govresearchgate.net
Mobile Phase (Metabolic Profiling) Methanol : Acetic Acid (100:1, v/v) nih.gov
Rf Value (Parent Compound) 0.15–0.30 nih.gov
Rf Value (Radioactive Metabolites) 0.05–0.10 nih.gov

| Linearity Range (Densitometry) | 1.25–7.50 µ g/spot | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Advanced Computational Approaches for Structural Analysis

In modern analytical research, computational chemistry plays a pivotal role in the structural elucidation of novel compounds, metabolites, and degradation products such as this compound. These advanced computational approaches provide deep insights into the molecule's three-dimensional geometry, electronic properties, and potential behavior in analytical systems, often complementing experimental data or predicting properties for which standards are unavailable. 101.37.83acs.org

Methods like Density Functional Theory (DFT) are employed to perform geometry optimization and calculate electronic energies. acs.org This process determines the most stable conformation of the molecule and provides foundational data for predicting various characteristics. For sulfur-containing compounds like this compound, computational models can predict oxidative susceptibilities and the energetic properties of the sulfoxide group, offering a theoretical basis for its stability and reactivity. acs.org

These structural and electronic insights are crucial for developing and interpreting data from advanced analytical techniques. Specifically, computational modeling is instrumental in predicting parameters used in ion mobility spectrometry-mass spectrometry (IMS-MS), such as the collision cross section (CCS). bruker.comnih.gov By generating theoretical data, these computational tools accelerate the identification of unknown substances and enhance the confidence in their characterization without the need for physical reference standards.

The Collision Cross Section (CCS) is a critical physicochemical property that reflects the size, shape, and charge distribution of a gas-phase ion. copernicus.orgnih.gov In the context of analytical chemistry, CCS values derived from ion mobility spectrometry (IMS) serve as a robust identifier, offering an orthogonal layer of information to mass-to-charge ratio and retention time, thereby improving the confidence of compound annotation. nih.govrsc.org The coupling of IMS with mass spectrometry (IMS-MS) allows for the separation of complex mixtures and the differentiation of isomeric compounds. rsc.orgowlstonemedical.com

While experimental CCS value libraries are expanding, they are far from comprehensive. rsc.org Computational prediction has emerged as a powerful and necessary tool to rapidly generate CCS values for a vast number of molecules, including metabolites like this compound. bruker.comdrugbank.com Machine learning algorithms, often trained on large datasets of experimentally determined CCS values and 2D or 3D chemical structures, can predict CCS values with a high degree of accuracy. bruker.comnih.gov

Currently, specific predicted Collision Cross Section (CCS) values for this compound are not available in the public databases searched. However, data for the parent compound, mequitazine, can be found and serve as a reference point. The addition of an oxygen atom to form the sulfoxide would theoretically lead to a change in the molecule's CCS value due to alterations in its size, shape, and charge distribution.

The table below presents predicted CCS values for the parent compound, Mequitazine, from various prediction tools.

AdductPredicted CCS Value (Ų)Source TypeSource / Prediction ToolCitation
[M+H]⁺169.557PredictedDeepCCS 1.0 (2019)
[M+H]⁺169.9PredictedDrugBank
[M+H]⁺182.261PredictedDarkChem Lite v0.1.0
[M-H]⁻167.199PredictedDeepCCS 1.0 (2019)
[M-H]⁻176.0PredictedDrugBank
[M-H]⁻182.105PredictedDarkChem Lite v0.1.0
[M+Na]⁺180.2PredictedDrugBank

Metabolic Pathways and Biotransformation of Mequitazine Sulfoxide

Mequitazine (B1676290) Sulfoxide (B87167) as a Principal Metabolite of Mequitazine

Mequitazine, a phenothiazine-derivative antihistamine, undergoes significant metabolism in the body, leading to the formation of several byproducts. vulcanchem.com Among these, Mequitazine sulfoxide is recognized as a major metabolite. nih.govscispace.com The process of S-oxidation is a key metabolic route for Mequitazine. nih.govsigmaaldrich.com Pharmacological studies have been conducted to compare the activity of this compound to its parent compound, Mequitazine, to determine if the parent drug is metabolized into an active form. nih.govresearchgate.net These investigations have shown that the pharmacological activities and toxicity of this compound are considerably less potent than those of Mequitazine. nih.gov

Enzymatic Mechanisms Governing this compound Formation

The transformation of Mequitazine into this compound is primarily an oxidative process mediated by specific enzyme systems within the body.

Cytochrome P450 Isozyme Involvement in Oxidation Processes

The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of cells, particularly in the liver, is responsible for the oxidative metabolism of a vast number of drugs. cancernetwork.com Research has identified that the biotransformation of Mequitazine into its S-oxidized and hydroxylated metabolites is mainly catalyzed by human liver microsomes. nih.govsigmaaldrich.com

Specifically, the cytochrome P450 2D6 (CYP2D6) isozyme has been identified as the major enzyme responsible for the metabolism of Mequitazine in human liver microsomes. nih.govsigmaaldrich.comsigmaaldrich.com Studies using microsomes from genetically engineered human B-lymphoblastoid cells that express CYP2D6 have demonstrated the efficient metabolism of Mequitazine into its hydroxylated and S-oxidized forms. nih.govsigmaaldrich.com The involvement of CYP2D6 is further supported by inhibition studies, where known inhibitors of CYP2D6, such as quinidine, significantly reduce the metabolism of Mequitazine. nih.govnih.gov

While CYP2D6 is the primary catalyst, there is also evidence suggesting that other CYP isozymes may play a role. For instance, Mequitazine has been shown to be an inhibitor of CYP3A-catalyzed reactions, indicating a potential interaction with the CYP3A isozyme. nih.gov

Contribution of Other Oxidoreductase Systems

While the cytochrome P450 system is the principal pathway for Mequitazine oxidation, the broader category of oxidoreductase enzymes contributes to these metabolic transformations. The formation of this compound is an oxidation reaction, and other enzyme systems capable of catalyzing such reactions could theoretically be involved. However, current research strongly emphasizes the primary role of the CYP system, particularly CYP2D6, in this specific metabolic step. nih.govsigmaaldrich.comsigmaaldrich.com

In Vitro Metabolic Fate Studies

To understand the metabolic pathways of drugs like Mequitazine, researchers utilize in vitro (test tube) systems that mimic the metabolic processes of the body. These studies provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

Investigations in Isolated Microsomal Preparations (e.g., Liver Microsomes)

Isolated liver microsomes are a common and effective tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including the cytochrome P450 system. nih.govsigmaaldrich.com In vitro studies using human liver microsomes have been instrumental in establishing that Mequitazine is biotransformed into hydroxylated and S-oxidized metabolites. nih.govsigmaaldrich.com

These studies have demonstrated that the formation of these metabolites is dependent on the presence of an NADPH-generating system, which is essential for the function of cytochrome P450 enzymes. nih.gov Kinetic analyses, such as Lineweaver-Burk plots, have been used to determine the enzyme kinetics of these reactions. For instance, the hydroxylation of Mequitazine in human liver microsomes was found to have a low Km value (0.72 +/- 0.26 microM), indicating a high affinity of the enzyme for the substrate. nih.govsigmaaldrich.com

Table 1: In Vitro Inhibition of Mequitazine Metabolism in Liver Microsomes

Inhibitor Target Enzyme Effect on Mequitazine Metabolism Reference
Quinidine CYP2D6 Inhibition of hydroxylation and S-oxidation nih.gov
Propranolol CYP2D6 Inhibition of Mequitazine hydroxylase nih.gov

This table is generated based on available data and is for illustrative purposes.

Studies in Cellular Models and Subcellular Fractions

Beyond microsomal preparations, researchers also employ cellular models and other subcellular fractions to study drug metabolism in a more complex biological environment. Genetically engineered human B-lymphoblastoid cells expressing specific CYP isozymes, such as CYP2D6, have been used to confirm the role of this particular enzyme in Mequitazine metabolism. nih.govsigmaaldrich.com These cellular models provide a valuable system for investigating the activity of a single enzyme in a whole-cell context.

The study of metabolic flexibility in cells, or their ability to shift between different energy pathways, provides a broader context for understanding how drugs are processed. harvard.edu While not directly focused on this compound formation, this area of research highlights the intricate network of metabolic processes occurring within a cell.

In Vivo Metabolic Fate Studies in Animal Models

The in vivo metabolic fate of this compound, a principal metabolite of the antihistamine mequitazine, has been primarily inferred from metabolic studies of the parent compound in various animal models. Direct and extensive studies focusing solely on the administration and subsequent metabolism of this compound are not widely available in the public domain. However, research on mequitazine provides significant insights into the formation, and likely subsequent biotransformation and excretion, of its sulfoxide metabolite.

This compound is a major metabolite of mequitazine, formed through the S-oxidation of the phenothiazine (B1677639) ring. taylorandfrancis.com This metabolic pathway has been identified in studies involving rats and dogs. taylorandfrancis.com The liver is the primary site of this biotransformation, mediated predominantly by the cytochrome P450 enzyme system, specifically the CYP2D subfamily. taylorandfrancis.comfrontiersin.org

While direct administration studies of this compound are scarce, the principles of drug metabolism suggest that it could undergo further biotransformation. For instance, sulfoxide metabolites can be susceptible to further oxidation to form a sulfone metabolite. mdpi.com This has been observed for other drugs, such as dimethyl sulfoxide (DMSO), which is metabolized to dimethyl sulfone (DMSO2) in rhesus monkeys. nih.gov In these animals, both DMSO and DMSO2 were detected in the serum. nih.gov

In a study involving a radiolabeled analog of mequitazine, ¹²⁵I-BMQ, in mice, analysis of bile showed that over 90% of the radioactivity was attributed to metabolites, with no parent drug detected. frontiersin.orgnih.gov This indicates extensive hepatic metabolism and biliary excretion of mequitazine metabolites. While the specific profile of these metabolites was not detailed, it underscores the liver's significant role in the biotransformation and subsequent clearance of mequitazine and its derivatives.

The table below summarizes the key metabolites of the parent compound, mequitazine, as identified in animal and in vitro studies, which provides context for the metabolic environment of this compound.

Parent CompoundMetaboliteMetabolic ReactionKey EnzymeAnimal Model/SystemReference
MequitazineThis compoundS-oxidationCYP2D6Rats, Dogs, Human Liver Microsomes taylorandfrancis.com
MequitazineHydroxylated MequitazineAromatic HydroxylationCYP2D6Rats, Human Liver Microsomes taylorandfrancis.com
MequitazineN-oxidized side chainN-oxidationNot specifiedRats taylorandfrancis.com
¹²⁵I-BMQ (Mequitazine analog)Radioactive metabolitesNot specifiedCYP2DMice frontiersin.orgnih.gov

The excretion of mequitazine and its metabolites, including this compound, is understood to occur primarily via the biliary and fecal routes. Studies in mice using a radiolabeled mequitazine analog demonstrated that after hepatic metabolism, the metabolites are excreted into the gallbladder and subsequently into the intestines. frontiersin.orgnih.gov

In rhesus monkeys administered DMSO, approximately 60% of the dose was excreted in the urine as unmetabolized DMSO and 16% as the dimethyl sulfone metabolite. nih.gov This highlights that for some sulfoxide compounds and their metabolites, renal excretion can be a significant pathway. However, for mequitazine, the emphasis in the available literature is on biliary excretion.

Comparative studies detailing the excretion patterns of this compound across different animal species are not readily found. However, it is a general principle that the route and rate of drug excretion can vary significantly between species due to differences in drug-metabolizing enzymes and transporter proteins. researchgate.net For example, the metabolism of felodipine (B1672334) shows species-specific enantioselectivity, with humans preferentially metabolizing the (S)-enantiomer, while rats and dogs preferentially metabolize the (R)-enantiomer. mdpi.com Such species-dependent differences could also apply to the excretion of mequitazine and its metabolites.

The following table outlines the excretion information gathered from studies on mequitazine and analogous compounds.

CompoundAnimal ModelPrimary Excretion RouteExcreted FormsReference
¹²⁵I-BMQ (Mequitazine analog)MiceBiliary/IntestinalMetabolites (>90% in bile) frontiersin.orgnih.gov
Dimethyl Sulfoxide (DMSO)Rhesus MonkeysUrinaryUnmetabolized DMSO (~60%), Dimethyl Sulfone (~16%) nih.gov

Pharmacological and Biological Activity Investigations of Mequitazine Sulfoxide: Mechanistic Preclinical Focus

Receptor Binding and Ligand-Target Interaction Studies

Studies on mequitazine (B1676290) sulfoxide (B87167) reveal that while it retains some of the receptor-binding characteristics of mequitazine, its potency is significantly reduced.

Mequitazine sulfoxide demonstrates antagonist activity at the histamine (B1213489) H1 receptor, though with considerably lower affinity than its parent compound, mequitazine. In studies using the excised ileum of guinea pigs, the antihistaminic activity of this compound was found to be approximately 8 times weaker than that of mequitazine. nih.govresearchgate.net This indicates that the sulfoxidation of mequitazine, a key metabolic step, results in a substantial decrease in the molecule's ability to bind to and block H1 receptors. Mequitazine itself is known to act as a competitive antagonist at H1 receptor sites on effector cells in various tissues, including the gastrointestinal tract. drugbank.comglpbio.comselleckchem.commedchemexpress.com The diminished activity of its sulfoxide metabolite suggests it is a less potent contributor to the primary antihistaminic effect.

Similar to its reduced antihistaminic effect, the anticholinergic activity of this compound is also markedly lower than that of mequitazine. nih.gov Using isolated guinea pig ileum preparations, a standard model for assessing anticholinergic effects, the activity of this compound was determined to be about 1/20th of that observed for mequitazine. nih.govresearchgate.net This significant reduction in potency highlights that the metabolic conversion to the sulfoxide form greatly diminishes its ability to antagonize muscarinic cholinergic receptors.

Table 1: Comparative In Vitro Activity of this compound vs. Mequitazine

This table is interactive. You can sort and filter the data.

CompoundActivity TypeTissue ModelRelative PotencySource
This compound AntihistaminicGuinea Pig Ileum~1/8 that of Mequitazine nih.gov, researchgate.net
This compound AnticholinergicGuinea Pig Ileum~1/20 that of Mequitazine nih.gov, researchgate.net
Mequitazine AntihistaminicGuinea Pig IleumBaseline (1) nih.gov, researchgate.net
Mequitazine AnticholinergicGuinea Pig IleumBaseline (1) nih.gov, researchgate.net

Histamine H1 Receptor Affinity and Antagonism in Isolated Preparations

In Vitro Pharmacodynamic Effects

The functional consequences of this compound's reduced receptor affinity are evident in its pharmacodynamic effects on isolated organ systems.

The guinea pig isolated ileum is a standard preparation used to functionally quantify the effects of drugs on both histamine and acetylcholine-induced muscle contractions. bioline.org.brnih.govisciii.esbenthamopenarchives.com Histamine induces robust contractions in this tissue, an effect that is competitively antagonized by H1 receptor blockers. glpbio.comisciii.es Studies with this compound on excised guinea pig ileum have confirmed its functional antagonism. nih.govresearchgate.net The compound inhibits histamine-induced contractions, but as predicted by its lower receptor affinity, it is significantly less potent than mequitazine. nih.govresearchgate.net Likewise, its ability to counteract acetylcholine-induced contractions is substantially weaker, consistent with its reduced anticholinergic activity. nih.govresearchgate.net

As an antagonist of the histamine H1 receptor, this compound is presumed to modulate intracellular signaling pathways typically activated by histamine. H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a cascade of intracellular events. nih.govcusabio.com This signaling can lead to the activation of downstream effectors that modulate cellular processes such as gene expression, ion channel activity, and increases in intracellular calcium. cusabio.comnih.gov By blocking the H1 receptor, this compound inhibits the initiation of this signaling cascade. However, given its lower potency compared to mequitazine, a higher concentration of the sulfoxide metabolite would be required to achieve a similar degree of signal pathway inhibition. nih.govresearchgate.net There is currently no evidence to suggest it modulates signaling pathways through mechanisms other than its established, albeit weak, H1 and cholinergic receptor antagonism.

Evaluation of Effects on Isolated Organ Systems (e.g., Guinea Pig Ileum Contraction)

In Vivo Pharmacodynamic Effects in Animal Models

In vivo studies in animal models corroborate the in vitro findings, demonstrating that this compound has a significantly attenuated pharmacological profile compared to mequitazine. In a key in vivo assessment, the protective activity of this compound against histamine-induced sudden death in mice was found to be approximately 2.5 times lower than that of the parent compound, mequitazine. nih.govresearchgate.net

Further investigations in rabbits showed that this compound did not significantly affect spontaneous electroencephalogram (EEG) patterns or arousal responses, indicating a lack of central nervous system activity. nih.gov Additionally, its mydriatic (pupil-dilating) and local anesthetic activities were found to be significantly less potent than those of mequitazine. nih.gov These findings collectively indicate that the pharmacological activities and acute toxicity of this compound are considerably less pronounced than those of mequitazine. nih.gov

Central Nervous System (CNS) Effects (e.g., Electroencephalography (EEG) Patterns)

This compound, a primary metabolite of the antihistamine mequitazine, has been evaluated for its effects on the central nervous system. In preclinical studies involving rabbits, this compound was found to have minimal impact on the central nervous system. Specifically, administration of the compound did not alter spontaneous electroencephalography (EEG) patterns. nih.gov

Furthermore, the study observed that this compound did not affect arousal and recruiting responses in the brain, which are typically assessed through EEG recordings. nih.gov This suggests that, unlike some antihistamines which can cause drowsiness or other CNS-related side effects, this compound exhibits a reduced potential for such activities. The pharmacological activities of this compound were found to be significantly less potent than those of its parent compound, mequitazine. nih.gov

Table 1: Effects of this compound on EEG Patterns in Rabbits

ParameterObservationReference
Spontaneous EEG Pattern No effect nih.gov
Arousal Response No effect nih.gov
Recruiting Response No effect nih.gov

This table summarizes the observed effects of this compound on various electroencephalography (EEG) parameters in a preclinical rabbit model.

Autonomic Nervous System Modulation (e.g., Mydriatic Responses)

The influence of this compound on the autonomic nervous system has been investigated, particularly focusing on its potential to induce mydriasis, or dilation of the pupil. The autonomic nervous system controls involuntary bodily functions, with the sympathetic branch typically causing mydriasis and the parasympathetic branch causing miosis (pupil constriction). allaboutvision.comdrugs.com

In a comparative pharmacological study, the mydriatic activity of this compound was found to be significantly less than that of the parent compound, mequitazine. nih.gov This indicates a reduced effect on the autonomic control of pupillary size. The weaker mydriatic response suggests a lower interaction with the receptors involved in the sympathetic or parasympathetic pathways that regulate the iris muscles. nih.gov

Table 2: Mydriatic Activity of this compound

CompoundMydriatic ActivityReference
Mequitazine Present nih.gov
This compound Significantly less than Mequitazine nih.gov

This table compares the mydriatic (pupil-dilating) activity of this compound to its parent compound, Mequitazine.

Other Observed Biological Responses in Specific Animal Models (e.g., Local Anesthetic Activity)

Beyond its effects on the central and autonomic nervous systems, this compound has been assessed for other biological activities, such as local anesthetic action. Local anesthetics function by blocking nerve impulses in a specific area, leading to a loss of sensation. umontreal.ca

Preclinical investigations have demonstrated that this compound possesses local anesthetic activity, though it is notably less potent than its parent compound, mequitazine. nih.gov The study design for evaluating local anesthetic effects often involves assessing the blockage of a nerve reflex in an animal model, such as the guinea pig. nih.gov

Table 3: Local Anesthetic Activity of this compound

CompoundLocal Anesthetic ActivityReference
Mequitazine Present nih.gov
This compound Significantly less than Mequitazine nih.gov

This table presents a comparison of the local anesthetic activity between this compound and Mequitazine.

Structure Activity Relationship Sar and Computational Studies of Mequitazine Sulfoxide

Molecular Conformation and Stereochemical Analysis

The three-dimensional structure of mequitazine (B1676290) sulfoxide (B87167) is crucial for its interaction with biological receptors. The phenothiazine (B1677639) ring system, a common scaffold in many neuroleptic and antihistaminic drugs, is not planar. Instead, it adopts a characteristic folded or "butterfly" conformation along the axis connecting the sulfur and nitrogen atoms. researchgate.net The degree of this folding can be influenced by substituents on the ring system and the side chain.

The introduction of the sulfoxide group (S=O) at position 5 of the phenothiazine ring introduces a new chiral center at the sulfur atom, leading to the possibility of two enantiomers, (R)- and (S)-mequitazine sulfoxide. This is in addition to the existing chiral center in the quinuclidine (B89598) moiety of the side chain. The stereochemistry of these centers can significantly impact biological activity, as enzymes and receptors are chiral environments that can differentiate between stereoisomers. nih.gov

Studies on related phenothiazine sulfoxides have shown that sulfoxidation alters the conformation of the side chain relative to the ring system. nih.gov This conformational change, coupled with the increased polarity and steric bulk of the sulfoxide group, can affect how the molecule fits into the binding pocket of its target receptor. While specific experimental data on the preferred conformation of mequitazine sulfoxide is limited, computational modeling suggests that, like other phenothiazine derivatives, conformations where the side chain is folded over the ring structure are energetically favorable. nih.gov

The presence of the sulfoxide group also introduces a significant dipole moment, which can influence the molecule's solubility and its ability to cross biological membranes.

In Silico Modeling of Biological Target Interactions

Computational modeling provides valuable insights into how this compound interacts with its biological targets at a molecular level. These in silico methods help to predict binding affinities and elucidate the key interactions that govern the molecule's pharmacological activity.

Molecular Docking Simulations for Binding Site Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, the primary target of interest is the histamine (B1213489) H1 receptor. Docking studies on related first-generation H1-antagonists have identified key interaction sites within the receptor. nih.gov A crucial interaction for many H1-antagonists is an ionic bond between the protonated nitrogen atom of the side chain and the carboxylate group of an aspartic acid residue (Asp116) in the receptor. nih.gov

Table 1: Predicted Binding Interactions of this compound with the Histamine H1 Receptor (Illustrative)

Interacting Residue (H1 Receptor)Type of InteractionPredicted Distance (Å)
Asp116Ionic Bond, Hydrogen Bond2.8
Trp158π-π Stacking4.5
Phe432Hydrophobic Interaction3.9
Asn198Hydrogen Bond (with sulfoxide)3.1

Note: This table is for illustrative purposes, based on general knowledge of phenothiazine-receptor interactions, as specific docking studies for this compound are not widely published.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For phenothiazine derivatives, properties like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are of particular interest. researchgate.net

The oxidation of the sulfur atom to a sulfoxide in mequitazine leads to a withdrawal of electron density from the phenothiazine ring system. This results in a lower HOMO energy, making the molecule less susceptible to further oxidation compared to the parent mequitazine. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and alterations in this gap upon sulfoxidation can correlate with changes in biological activity. nih.govejbps.com

Studies on other phenothiazine sulfoxides have shown that sulfoxidation leads to stronger negative electrostatic potentials around the ring system. nih.gov This increased negative potential could weaken the interaction with negatively charged domains in some receptors, potentially explaining a decrease in activity at certain targets like dopamine (B1211576) receptors. nih.gov

Table 2: Calculated Electronic Properties of Mequitazine vs. This compound (Representative Values)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Mequitazine-5.8-1.24.62.5
This compound-6.2-1.54.74.8

Note: These values are representative for phenothiazine and its sulfoxide and are intended for comparative illustration. Actual values for mequitazine and its sulfoxide would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Explorations

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Derivation of Predictive Models for Biological Activity

For a series of phenothiazine derivatives, QSAR models have been developed to predict various activities, including antihistaminic, antipsychotic, and multidrug resistance-modifying effects. nih.govwisdomlib.org These models typically use a combination of steric, electronic, and hydrophobic descriptors to correlate with biological activity.

A hypothetical QSAR model for the H1-antihistaminic activity of mequitazine and its metabolites could be represented by an equation such as:

log(1/IC50) = a(logP) - b(ASA_P) + c(μ) + d

Where:

log(1/IC50) is the biological activity (inhibitory concentration).

logP is the octanol-water partition coefficient (a measure of hydrophobicity).

ASA_P is the polar solvent accessible surface area (a steric descriptor).

μ is the dipole moment (an electronic descriptor).

a, b, and c are coefficients determined by regression analysis, and d is a constant.

Such a model would likely show that an optimal balance of hydrophobicity and polarity is required for potent H1-receptor antagonism.

Identification of Key Structural Descriptors

Through QSAR studies on phenothiazines and related compounds, several key structural descriptors have been identified as being important for their biological activity. nih.govwisdomlib.org

Hydrophobicity (logP): This is often a critical factor, as the molecule must be able to partition into the lipid environment of the cell membrane to reach its target receptor.

Molecular Shape and Steric Properties: Descriptors related to molecular volume, surface area, and specific dimensions are important for ensuring a good fit within the receptor's binding site. The presence of the bulky sulfoxide group would significantly impact these descriptors.

Electronic Properties: Descriptors such as dipole moment, partial atomic charges, and HOMO/LUMO energies reflect the molecule's ability to engage in electrostatic and orbital interactions with the receptor. The increased polarity upon sulfoxidation is a key electronic change. nih.gov

For this compound, the introduction of the polar sulfoxide group would decrease its hydrophobicity and alter its shape and electronic profile compared to mequitazine. These changes are expected to modulate its biological activity, and QSAR models can quantify the impact of these changes.

Degradation and Stability Mechanisms of Mequitazine Sulfoxide

Oxidative Degradation Pathways

Mequitazine (B1676290) sulfoxide (B87167) is the primary metabolite and degradation product formed through the oxidation of Mequitazine. The phenothiazine (B1677639) ring system central to Mequitazine's structure is susceptible to oxidation, specifically at the sulfur atom, leading to the formation of the corresponding sulfoxide.

Research indicates that this transformation occurs both through chemical oxidation and biological metabolism. In human liver microsomes, the biotransformation of Mequitazine is catalyzed by cytochrome P450 enzymes, yielding S-oxidized metabolites, predominantly Mequitazine sulfoxide. sigmaaldrich.com This metabolic process is a significant pathway for the clearance of the parent drug.

Chemical oxidation can also readily produce this compound. Studies have demonstrated that the sulfoxide derivative can be formed rapidly and quantitatively at room temperature through the use of oxidizing agents like potassium caroate (available commercially as Oxone®). researchgate.net This specific and efficient conversion highlights the susceptibility of the thioether group in the phenothiazine nucleus to electrophilic attack by oxidizing species. researchgate.netpharxmonconsulting.com The process involves the oxidation of the drug molecule by agents such as organic hydroperoxides or hydrogen peroxide in non-radical reactions where electrons remain paired. pharxmonconsulting.com The formation of the sulfoxide from the phenothiazine drug is a well-established oxidative pathway. researchgate.net

The stability of Mequitazine can be assessed using methods that quantify the remaining intact drug in the presence of its oxidative degradants, such as the sulfoxide. researchgate.net A colorimetric method, for instance, relies on the oxidation of the un-degraded phenothiazine drug to a colored radical, a reaction that the already-oxidized sulfoxide does not undergo. researchgate.net

Photochemical Degradation Pathways

Exposure to light, particularly ultraviolet (UV) radiation, is another significant degradation pathway for Mequitazine, leading to the formation of this compound as the main photodegradant. researchgate.netcore.ac.uk The photochemical behavior of Mequitazine in aqueous solutions has been investigated under accelerated stress conditions, confirming that photolysis results in the synthesis of the sulfoxide. researchgate.net

The mechanism involves the absorption of photons by the Mequitazine molecule, which elevates it to an excited state. core.ac.uk In the presence of oxygen, this can lead to photosensitized oxidation processes, with the phenothiazine moiety being the primary site of reaction. researchgate.netcore.ac.uk This photoreaction is a common degradation pathway for phenothiazine derivatives. core.ac.uk

The formation of this compound during photolysis has been characterized spectroscopically. The UV spectrum of this compound exhibits characteristic absorption maxima that distinguish it from the parent Mequitazine. researchgate.netresearchgate.net This spectral difference allows for the quantification of Mequitazine in the presence of its photoproduct. researchgate.net

Environmental Fate and Persistence Considerations

While specific environmental fate and persistence studies on this compound are not extensively documented, its behavior can be inferred from its chemical structure and the general principles of environmental science. taylorfrancis.comrsc.org As this compound is a primary degradation product of Mequitazine, its presence in the environment is directly linked to the release and subsequent degradation of the parent drug. researchgate.netresearchgate.net

The introduction of a sulfoxide group significantly increases the polarity of the molecule compared to the parent Mequitazine. This change is expected to have several consequences for its environmental distribution:

Water Solubility: Increased polarity generally leads to higher water solubility. Therefore, this compound is likely to be more mobile in aqueous systems and have a lower tendency to adsorb to soil and sediment particles compared to Mequitazine.

Partitioning: The potential for partitioning into various environmental media (air, water, soil, sediment) will be altered. epa.gov Models of environmental fate rely on physical-chemical properties, and the increased polarity of the sulfoxide would decrease its octanol-water partition coefficient (Kow), reducing its likelihood of bioaccumulation in organisms. europa.eu

Q & A

Q. How is Mequitazine sulfoxide identified and characterized in experimental settings?

this compound (CAS 40765-34-2) is identified via systematic nomenclature as 10H-Phenothiazine, 10-(3-quinuclidinylmethyl)-, 5-oxide . Characterization typically involves spectral techniques such as IR, NMR, and mass spectrometry. For novel syntheses, purity must be confirmed using HPLC or TLC, and structural elucidation should include comparison with reference spectra. Known compounds require literature citations, while novel derivatives demand full analytical validation .

Q. What experimental protocols are recommended for studying this compound's photodegradation?

Accelerated photolysis under controlled UV/visible light exposure (e.g., using a xenon lamp) in aqueous solutions is standard. Stress conditions (pH, temperature) should be justified to mimic environmental or storage scenarios. The main photodegradant, this compound, can be synthesized and quantified via colorimetry using potassium iodate in acidic media, forming a red chromophore measurable at 520 nm . Stability studies should follow ICH guidelines, with degradation kinetics analyzed via Arrhenius plots.

Q. How can researchers distinguish this compound from its parent compound in pharmaceutical formulations?

Selective quantification requires chromatographic separation (e.g., HPLC with UV detection) using a C18 column and mobile phases optimized for polarity differences. Stability-indicating methods must validate specificity against degradation products. Spectrophotometric methods, such as derivative spectroscopy, can resolve overlapping peaks in bulk analysis .

Advanced Research Questions

Q. What advanced analytical techniques improve sensitivity in detecting sulfoxide functional groups in Mequitazine derivatives?

Fourier-transform infrared spectroscopy (FTIR) with attenuated total reflectance (ATR) is highly sensitive to sulfoxide (S=O) stretches (~1030–1060 cm⁻¹). For quantitative analysis, calibration curves using oxidized standards are essential. Coupling with mass spectrometry (LC-MS/MS) enhances specificity in complex matrices, enabling trace-level detection in biological samples .

Q. How should researchers design studies to resolve contradictions in this compound's metabolic pathways?

  • In vitro models : Use hepatic microsomes or recombinant CYP enzymes to identify oxidative metabolites.
  • Isotopic labeling : Track sulfoxide formation using ³⁴S or deuterated Mequitazine.
  • Cross-study validation : Compare results across species (e.g., rat vs. human microsomes) and methodologies (e.g., LC-MS vs. radiolabeling) to isolate species-specific or technique-dependent artifacts .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

Employ nonlinear mixed-effects modeling (NLMEM) to account for inter-individual variability. For small sample sizes, Bayesian hierarchical models improve robustness. Dose-response curves should integrate pharmacokinetic (AUC, Cmax) and pharmacodynamic (e.g., SDLP in driving tests) endpoints, with sensitivity analyses to assess confounding factors like alcohol co-administration .

Methodological Guidance

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Documentation : Provide detailed reaction conditions (solvent, temperature, catalyst) and purification steps (e.g., column chromatography gradients).
  • Batch validation : Include multiple synthesis batches in supplementary data, with purity ≥95% confirmed via HPLC .
  • Data sharing : Publish raw spectral data (e.g., NMR peaks, IR spectra) in open repositories for cross-validation .

Q. What strategies mitigate bias in systematic reviews of this compound's pharmacological effects?

  • Search protocol : Use PICO framework (Population: animal/human models; Intervention: sulfoxide dosage; Comparison: parent compound; Outcome: efficacy/toxicity).
  • Risk of bias tools : Apply SYRCLE for animal studies or ROBINS-I for observational data.
  • Meta-regression : Adjust for covariates like study design (e.g., randomized vs. cohort) and assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.